molecular formula C11H13N3O2 B15538823 Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate

Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate

Cat. No.: B15538823
M. Wt: 219.24 g/mol
InChI Key: MQOJXYVLXIAYLE-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with amino, methyl, and methyl ester groups. Indazoles are bicyclic aromatic systems with two adjacent nitrogen atoms in a six-membered ring fused to a five-membered ring, distinguishing them from indoles (which have a single nitrogen atom). The amino group at position 4, methyl groups at positions 2 and 3, and the methyl ester at position 5 contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-amino-2,3-dimethylindazole-5-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-6-9-8(13-14(6)2)5-4-7(10(9)12)11(15)16-3/h4-5H,12H2,1-3H3

InChI Key

MQOJXYVLXIAYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1C)C=CC(=C2N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate with indole and thiazole derivatives described in recent literature. Key differences in structure, synthesis, and properties are highlighted.

Structural Comparison
Compound NameCore StructureSubstituentsMolecular Weight (g/mol)Key Functional Groups
This compoundIndazole4-amino, 2,3-dimethyl, 5-methyl ester~235.3 (estimated)Amino, ester, methyl
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a) Indole3-(thiazol-5-ylidene), 2-carboxylic acid~303.3Carboxylic acid, thiazole
3-Formyl-1H-indole-2-carboxylate derivatives Indole3-formyl, 2-carboxylate~205–250Aldehyde, ester/carboxylic acid

Key Observations :

    Substituent Effects: The methyl ester in the target compound enhances lipophilicity and metabolic stability compared to carboxylic acid derivatives (e.g., compound 2a), which may have higher aqueous solubility but poorer membrane permeability . Stereoelectronic Properties: The amino group at position 4 in the indazole derivative may act as a hydrogen bond donor, while the thiazole moiety in compound 2a introduces π-conjugation and rigidity.

Key Observations :

  • The target compound’s synthesis likely requires regioselective methylation and amination steps, which are more complex than the one-pot reflux methods used for indole-thiazole hybrids .
  • Sodium acetate in acetic acid is a common catalyst for cyclocondensation reactions in indole derivatives, but indazole synthesis may demand specialized reagents or protecting groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves refluxing precursor compounds (e.g., 3-formylindole derivatives) with reagents like sodium acetate in acetic acid. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylate in acetic acid for 3–5 hours yields structurally analogous heterocycles . Optimization includes adjusting stoichiometry (1.1 equivalents of aldehyde derivatives), solvent purity, and temperature control to minimize side reactions. Post-synthesis purification often employs recrystallization from DMF/acetic acid mixtures .
Key Reaction Parameters
Reflux time: 3–5 h
Solvent: Acetic acid
Stoichiometry: 1:1.1 ratio
Purification: DMF/AcOH

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and proton environments. For crystallographic validation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) ensures precise structural determination . Structure validation tools (e.g., PLATON) should be applied to check for twinning or disorder, particularly in indazole derivatives .

Q. How can researchers address discrepancies between spectroscopic data and computational modeling results?

  • Methodological Answer : Contradictions between experimental NMR shifts and density functional theory (DFT)-predicted values often arise from solvent effects or conformational flexibility. To resolve this, re-optimize computational models using explicit solvent parameters (e.g., IEFPCM for acetic acid) and compare multiple conformers. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray data is essential .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic disorder in this compound derivatives?

  • Methodological Answer : Disorder in the indazole ring or methyl groups can be addressed using SHELXL’s PART instruction to model split positions. Apply restraints (e.g., SIMU, DELU) to thermal parameters and validate with the ADDSYM algorithm in PLATON to detect missed symmetry . High-resolution data (<1.0 Å) improves model accuracy, but for lower-resolution datasets, iterative refinement with twin law detection (e.g., using TWINABS) is critical .

Q. How can synthetic routes be modified to enhance enantiomeric purity for pharmacological studies?

  • Methodological Answer : Introduce chiral auxiliaries or catalysts during cyclization steps. For example, asymmetric organocatalysis using proline derivatives can bias the formation of specific stereoisomers. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns. For scale-up, switch to continuous flow reactors to maintain stereochemical control .

Q. What mechanistic insights guide the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like kinase domains. Validate with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Compare with structurally related imidazole derivatives to identify pharmacophore elements .
Key Interaction Parameters
Docking software: AutoDock Vina
Validation: SPR, ITC
Reference ligands: Imidazoles

Q. How do researchers reconcile conflicting bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., cell-free vs. cell-based systems). Standardize protocols using guidelines like the Minimum Information About a Bioactive Entity (MIABE). Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. Western blot for cellular target modulation) .

Data Contradiction Analysis

Q. When crystallographic data suggests planar indazole rings, but DFT predicts non-planarity, how should this be interpreted?

  • Methodological Answer : Crystallographic planarity may result from crystal packing forces, while DFT (gas-phase) models intrinsic conformation. Compare with solution-phase NMR NOE data to assess flexibility. If NOE correlations support non-planarity, the crystal structure likely reflects environmental constraints. Use QM/MM simulations to model solid-state effects .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for hygroscopic intermediates.
  • Characterization : Combine XRD with solid-state NMR for polymorph identification.
  • Bioactivity : Use cheminformatics tools (e.g., SwissADME) to predict ADMET properties early in development.

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